2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
Description
2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester (CAS: 2096335-83-8) is a boronic acid derivative with the molecular formula C₁₈H₂₇BFNO₂. Its structure features a fluorine atom at the 2-position and a piperidinomethyl group at the 5-position of the phenyl ring, with the boronic acid moiety protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This protection enhances solubility and stability, making it suitable for diverse synthetic applications .
The compound is widely employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceutical and materials research . Its piperidinomethyl substituent introduces both steric and electronic effects, which can influence reactivity and regioselectivity in coupling reactions. Additionally, the fluorine atom may enhance metabolic stability in drug candidates .
Properties
IUPAC Name |
1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFQYQIINHLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays. Medicine: It serves as a building block for the development of new drugs, particularly in the field of cancer therapy. Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety forms a complex with palladium, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.
Comparison with Similar Compounds
Fluorinated Pinacol Esters
- 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester (CAS: 944317-66-2): Replaces the piperidinomethyl group with a methoxycarbonylmethyl substituent.
- 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid, pinacol ester (CAS: 2096338-43-9): Cyclopropylamine substituent may enhance rigidity and influence biological activity in drug discovery .
Positional Isomers
- 2-Fluoro-4-(piperidinomethyl)phenylboronic acid, pinacol ester (PN-6796): Fluorine at the 2-position and piperidinomethyl at the 4-position. Altered steric hindrance may affect coupling yields with bulky substrates .
Reactivity in Cross-Coupling Reactions
Pinacol esters generally exhibit robust reactivity in Suzuki-Miyaura couplings, but structural nuances matter:
- Target Compound : Successfully participates in couplings with aryl halides, as demonstrated in the synthesis of para-substituted derivatives .
- Phenylboronic Acid Pinacol Ester (2d) : Failed in specific Lewis acid-mediated reactions due to steric or electronic mismatches, highlighting substrate-dependent performance .
Biological Activity
2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester (CAS: 2096335-83-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBFNO
- Molecular Weight : 319.2219 g/mol
- Purity : 96%
- Appearance : Solid
The biological activity of boronic acids often relates to their ability to interact with various biomolecules, including enzymes and proteins. In particular, phenylboronic acids have been shown to inhibit proteasome activity, which is crucial for regulating protein degradation in cells. This inhibition can lead to apoptosis in cancer cells and modulation of cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
- Enzyme Inhibition :
- Cell Viability Studies :
Study 1: Anticancer Efficacy
A study published in Molecules examined the effects of various phenylboronic acid derivatives on cancer cell lines. The results indicated that 2-Fluoro-5-(piperidinomethyl)phenylboronic acid significantly reduced cell viability in breast and prostate cancer models by inducing apoptosis through proteasome inhibition .
Study 2: Enzyme Interaction
Another research article focused on the interaction of boronic acids with serine proteases. The findings suggested that 2-Fluoro-5-(piperidinomethyl)phenylboronic acid effectively inhibited enzyme activity, which may have implications for drug development targeting protease-related diseases .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
